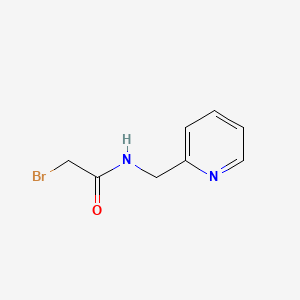

2-bromo-N-(pyridin-2-ylmethyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c9-5-8(12)11-6-7-3-1-2-4-10-7/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWOYBPJAZBLJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Bromo N Pyridin 2 Ylmethyl Acetamide

Established and Novel Synthetic Routes to 2-Bromo-N-(pyridin-2-ylmethyl)acetamide

The synthesis of this compound can be approached through several strategic routes, primarily involving direct amidation or sequential bromination of an acetamide (B32628) precursor.

Direct Amidation Reactions of Bromoacetyl Halides with 2-(Aminomethyl)pyridine

The most direct and widely employed method for synthesizing this compound is the nucleophilic acyl substitution between 2-(aminomethyl)pyridine and a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride. This reaction, a standard amidation process, is analogous to the synthesis of other N-substituted 2-bromoacetamides. For instance, the preparation of 2-bromo-N-(p-chlorophenyl) acetamide is achieved by reacting 4-chloroaniline with bromoacetyl bromide irejournals.com. Similarly, 2-bromo-N-(2-chlorophenyl)acetamide is prepared from 2-chloroaniline and bromoacetyl chloride researchgate.net.

In this synthesis, 2-(aminomethyl)pyridine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide. The reaction is typically conducted in the presence of a base, such as potassium carbonate or pyridine (B92270), to neutralize the hydrogen halide byproduct generated during the reaction. A suitable aprotic solvent, like dichloromethane (CH2Cl2) or tetrahydrofuran (THF), is used to facilitate the reaction at room temperature or under mild cooling irejournals.com. The primary amine of 2-(aminomethyl)pyridine is a strong nucleophile, leading to an efficient and high-yielding reaction.

Table 1: Representative Conditions for Direct Amidation

| Reactants | Reagents & Conditions | Product | Reference Analogy |

|---|---|---|---|

| 2-(Aminomethyl)pyridine, Bromoacetyl bromide | Potassium carbonate, Dichloromethane, Room Temperature | This compound | irejournals.com |

| 2-(Aminomethyl)pyridine, Bromoacetyl chloride | Pyridine, Tetrahydrofuran (THF), 0°C to Room Temperature | This compound | researchgate.net |

Alternative Bromination Strategies for Acetamide Derivatives

An alternative synthetic approach involves the initial preparation of N-(pyridin-2-ylmethyl)acetamide, followed by a selective bromination at the α-carbon of the acetamide group. This two-step process begins with the acylation of 2-(aminomethyl)pyridine with a less reactive acetylating agent like acetyl chloride or acetic anhydride.

The subsequent and crucial step is the α-bromination of the resulting N-(pyridin-2-ylmethyl)acetamide. Carbonyl α-substitution reactions typically proceed through an enol or enolate ion intermediate wikipedia.orglibretexts.org. The α-hydrogens of the acetamide are rendered acidic by the adjacent carbonyl group, allowing for their removal by a base or for acid-catalyzed enol formation. Common brominating agents for such transformations include N-bromosuccinimide (NBS) or liquid bromine, often in an acidic medium like acetic acid to promote enolization wikipedia.orgnih.gov. The reaction of the enol or enolate with the electrophilic bromine source yields the desired α-bromo product.

Chemo- and Regioselective Considerations in Synthesis

Both synthetic strategies require careful consideration of selectivity.

In Direct Amidation: The primary challenge is chemoselectivity. The 2-(aminomethyl)pyridine molecule contains two potential nucleophilic sites: the primary amino group (-CH2NH2) and the nitrogen atom of the pyridine ring. The primary amine is significantly more nucleophilic and less sterically hindered than the sp2-hybridized pyridine nitrogen. Consequently, acylation occurs almost exclusively at the aminomethyl group, leading to the desired amide product with high chemoselectivity.

In Alternative Bromination: This route presents a regioselectivity challenge. The substrate, N-(pyridin-2-ylmethyl)acetamide, has multiple sites where bromination could potentially occur:

α-Carbon of the Acetamide: This is the target site. The acidity of the α-hydrogens facilitates bromination via an enolate or enol intermediate under appropriate conditions (acidic or basic catalysis) wikipedia.org.

Pyridine Ring: As an electron-deficient aromatic system, the pyridine ring is generally resistant to electrophilic aromatic substitution unless harsh conditions are used. Regioselective bromination of pyridine rings typically requires specific activating groups or catalysts nih.govwku.edu.

Methylene (B1212753) Bridge (-CH2-): Radical bromination, often initiated by light or radical initiators, could potentially occur at this benzylic-like position.

By selecting appropriate reaction conditions, such as using acid catalysis with NBS or Br2, the reaction can be directed to favor the desired α-bromination over competing pathways wikipedia.org.

Reactivity Profiles and Mechanistic Investigations of the Bromine Moiety

The bromine atom on the α-carbon of this compound is a key functional handle, rendering the compound a valuable substrate for various chemical transformations.

Nucleophilic Substitution Reactions at the α-Carbon

The primary reactivity of this compound is centered on the electrophilic α-carbon. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity is characteristic of α-halo carbonyl compounds libretexts.org.

A wide range of nucleophiles can displace the bromide ion, typically via an SN2 mechanism youtube.comyoutube.com. This allows for the introduction of diverse functional groups at the α-position. For example, analogous compounds like 2-bromo-N-(p-chlorophenyl) acetamide readily react with various primary and secondary amines to form 2-amino-N-(p-chlorophenyl) acetamide derivatives irejournals.com. Other nucleophiles, such as thiols, alcohols, and carbanions, can also be employed to forge new C-S, C-O, and C-C bonds, respectively. The SN2 pathway implies that if the α-carbon were chiral, the reaction would proceed with an inversion of stereochemistry.

Table 2: Examples of Nucleophilic Substitution on Analogous α-Bromoacetamides

| α-Bromoacetamide Substrate | Nucleophile | Product Type | Significance |

|---|---|---|---|

| 2-bromo-N-(p-chlorophenyl) acetamide | Butylamine, Piperidine, etc. | α-Amino acetamide | Formation of C-N bond irejournals.com |

| Generic α-bromo amide | Thiol (R-SH) | α-Thio acetamide | Formation of C-S bond |

| Generic α-bromo amide | Alkoxide (R-O⁻) | α-Alkoxy acetamide | Formation of C-O bond |

Palladium-Catalyzed Cross-Coupling Strategies with Analogous Bromo-compounds

In addition to classical nucleophilic substitution, the C-Br bond in α-bromo amides can be activated by transition metal catalysts, most notably palladium, to participate in cross-coupling reactions. These reactions are powerful tools for C-C bond formation.

The Suzuki-Miyaura cross-coupling is a prominent example. An enantioselective palladium-catalyzed cross-coupling between α-bromo carboxamides and aryl boronic acids has been reported, yielding chiral α-aryl carboxamides in good yields and high enantioselectivities nih.govresearchgate.net. This demonstrates that compounds like this compound are viable electrophilic partners for such transformations.

The general catalytic cycle for these reactions involves three key steps youtube.com:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of the α-bromo acetamide, forming a palladium(II) intermediate.

Transmetalation: The organic group from the organometallic reagent (e.g., the aryl group from the aryl boronic acid) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

This methodology allows for the direct arylation, vinylation, or alkylation at the α-carbon, significantly expanding the synthetic utility of this compound as a building block.

Exploration of Radical-Mediated Transformations

The presence of a weak carbon-bromine bond in this compound makes it an excellent precursor for radical-mediated reactions. These transformations offer powerful methods for carbon-carbon and carbon-heteroatom bond formation under mild conditions.

One of the most promising avenues is Atom Transfer Radical Addition (ATRA) . This process involves the generation of a carbon-centered radical at the α-position to the amide carbonyl through the abstraction of the bromine atom by a transition metal catalyst, often copper- or ruthenium-based, or through photoredox catalysis. This radical can then add to a variety of unsaturated acceptors, such as alkenes or alkynes, to form new carbon-carbon bonds. Subsequent abstraction of a halogen atom from the catalyst regenerates the active catalyst and yields the addition product. For instance, the reaction of this compound with an unactivated olefin in the presence of a suitable photocatalyst and a tertiary amine base could potentially lead to the formation of γ-lactams after a cyclization step. While this specific reaction has been demonstrated for α-bromo-imides, the underlying principles are applicable.

Another significant application lies in Atom Transfer Radical Polymerization (ATRP) . The this compound moiety could theoretically be incorporated into a monomer structure, which could then be polymerized using ATRP. More directly, the compound itself could act as an initiator for the polymerization of various vinyl monomers. In this scenario, a transition metal complex, such as a copper-bipyridine complex, would reversibly activate the C-Br bond to generate a radical that initiates the polymerization process. The reversible nature of this activation allows for the controlled growth of polymer chains, leading to polymers with well-defined molecular weights and low polydispersity. The pyridine moiety within the initiator fragment would then be located at one end of the resulting polymer chain, imparting specific properties such as metal-coordinating abilities or pH-responsiveness. The polymerization of monomers like styrene or methyl methacrylate, initiated by a similar α-bromoamide, would result in polymers with a terminal N-(pyridin-2-ylmethyl)acetamide group.

The following table outlines potential radical-mediated transformations and the expected products.

| Transformation | Reagents and Conditions | Potential Product |

| Atom Transfer Radical Addition (ATRA) | Alkene, Photocatalyst (e.g., Ir complex), Amine Base, Visible Light | γ-lactam derivative (after cyclization) |

| Atom Transfer Radical Polymerization (ATRP) Initiator | Vinyl Monomer (e.g., Styrene, Methyl Methacrylate), Cu(I)Br, Ligand (e.g., bipyridine) | Polymer with a terminal 2-N-(pyridin-2-ylmethyl)acetamido group |

Derivatization Strategies and Functional Group Interconversions

The multiple functional sites in this compound allow for a wide range of derivatization strategies, enabling the fine-tuning of its chemical and physical properties.

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reaction with electrophiles. Quaternization , the reaction of the pyridine with an alkylating agent, is a fundamental transformation that converts the neutral pyridine ring into a positively charged pyridinium salt. This modification dramatically alters the electronic properties, solubility, and biological activity of the molecule.

The quaternization of this compound can be readily achieved by reacting it with various alkyl halides, such as methyl iodide or benzyl bromide. The reaction typically proceeds by heating the reactants in a suitable solvent. Microwave-assisted methods have also been shown to accelerate the quaternization of pyridine derivatives, often leading to higher yields and shorter reaction times. The resulting pyridinium salt would possess enhanced water solubility and could exhibit different biological activities compared to the parent molecule.

The table below presents examples of potential quaternization reactions.

| Alkylating Agent | Reaction Conditions | Product |

| Methyl Iodide (CH₃I) | Heating in Acetonitrile | 1-Methyl-2-((acetamido)methyl)pyridinium iodide |

| Benzyl Bromide (BnBr) | Heating in Toluene | 1-Benzyl-2-((acetamido)methyl)pyridinium bromide |

The amide bond, while generally robust, can be manipulated under specific conditions to yield a variety of derivatives.

Hydrolysis of the amide bond in this compound, under either acidic or basic conditions, would lead to the cleavage of the molecule into bromoacetic acid and (pyridin-2-yl)methanamine. While complete hydrolysis is a destructive process, controlled or partial hydrolysis can be a useful synthetic tool.

A more subtle and synthetically valuable manipulation is transamidation . This reaction involves the exchange of the amine portion of the amide with a different amine. For secondary amides like this compound, this transformation can be challenging. However, recent advances have demonstrated that activation of the amide, for instance by N-tert-butoxycarbonylation (N-Boc), can facilitate metal-free transamidation under mild conditions. nih.govacs.org This two-step process would involve first reacting the amide with a Boc anhydride to form an activated N-Boc-amide, followed by reaction with a new primary or secondary amine to yield the transamidated product. This methodology allows for the introduction of a wide range of new functionalities into the molecule. acs.orgorganic-chemistry.org

| Reaction | Reagents and Conditions | Product |

| Hydrolysis (Acidic) | Aqueous HCl, Heat | Bromoacetic acid + (Pyridin-2-yl)methanamine hydrochloride |

| Hydrolysis (Basic) | Aqueous NaOH, Heat | Sodium bromoacetate + (Pyridin-2-yl)methanamine |

| Transamidation (via N-Boc activation) | 1. Boc₂O, DMAP 2. R¹R²NH, mild heating | 2-Bromo-N-(new amine)-acetamide |

The structural features of this compound, particularly the pyridine ring and the amide group, make it an excellent building block for the construction of larger, organized structures such as polymers and supramolecular assemblies.

Polymerization could be achieved by first modifying the this compound to introduce a polymerizable group, such as a vinyl or acryloyl moiety. For example, the bromo group could be substituted with an amino group, which could then be acylated with acryloyl chloride to yield an N-(pyridin-2-ylmethyl)acrylamide monomer. This monomer could then undergo radical polymerization to form a polyacrylamide with pendant N-(pyridin-2-ylmethyl) groups. Such polymers could find applications as metal-chelating materials or pH-responsive hydrogels. The polymerization of acrylamide and its derivatives is a well-established field, often utilizing radical initiators like ammonium persulfate (APS) in the presence of an activator like tetramethylethylenediamine (TEMED). researchgate.net

Supramolecular assembly relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination, to organize molecules into well-defined, higher-order structures. The amide group in this compound is an excellent hydrogen bond donor (N-H) and acceptor (C=O), while the pyridine ring can act as a hydrogen bond acceptor and participate in π-π stacking interactions.

Spectroscopic Characterization and Advanced Structural Elucidation of 2 Bromo N Pyridin 2 Ylmethyl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in organic chemistry for the elucidation of molecular structures in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution 1H and 13C NMR Analysis for Structural Confirmation

High-resolution 1H (proton) and 13C (carbon-13) NMR spectroscopy are indispensable for the initial structural verification of 2-bromo-N-(pyridin-2-ylmethyl)acetamide. By comparing the observed chemical shifts (δ) and coupling constants (J) with those of related structures, a confident assignment of all signals can be achieved.

1H NMR Spectroscopy: The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the methylene (B1212753) group of the acetamide (B32628) moiety, and the methylene group adjacent to the bromine atom. The aromatic protons of the pyridine ring will typically appear in the downfield region (δ 7.0-8.5 ppm) and will show characteristic splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling with neighboring protons. The chemical shift of the methylene protons of the pyridin-2-ylmethyl group (Py-CH2-N) is influenced by the adjacent nitrogen atom and the pyridine ring, likely resonating in the range of δ 4.0-5.0 ppm as a doublet, coupled to the amide proton. The methylene protons adjacent to the bromine atom (Br-CH2-CO) are expected to appear as a singlet around δ 3.8-4.2 ppm. The amide proton (NH) will present as a broad singlet or a triplet (if coupled to the adjacent CH2 group) in the region of δ 8.0-9.0 ppm.

13C NMR Spectroscopy: The 13C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the amide group is characteristically found in the downfield region, typically around δ 165-175 ppm. The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The methylene carbon attached to the bromine atom (Br-CH2) will appear in the range of δ 25-40 ppm, while the methylene carbon of the pyridin-2-ylmethyl group (Py-CH2) will be found around δ 40-50 ppm.

A hypothetical data table for the expected 1H and 13C NMR chemical shifts is presented below, based on the analysis of similar compounds.

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| Pyridine H-3 | ~7.2-7.4 | ~122-124 |

| Pyridine H-4 | ~7.6-7.8 | ~136-138 |

| Pyridine H-5 | ~7.3-7.5 | ~121-123 |

| Pyridine H-6 | ~8.4-8.6 | ~148-150 |

| Py-CH2-N | ~4.5 (d) | ~45 |

| NH | ~8.5 (t) | - |

| Br-CH2-CO | ~4.0 (s) | ~30 |

| C=O | - | ~168 |

| Py-C2 | - | ~157 |

Note: 'd' denotes a doublet, 't' a triplet, and 's' a singlet. The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

While 1D NMR provides information about the chemical environment of individual nuclei, 2D NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (1H-1H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring, confirming their relative positions. It would also show a correlation between the amide proton (NH) and the methylene protons of the pyridin-2-ylmethyl group (Py-CH2-N), definitively linking these two fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (1H-13C). An HSQC spectrum would show cross-peaks connecting the signal of each proton to the signal of the carbon atom it is attached to. This allows for the unambiguous assignment of the 13C signals based on the already assigned 1H spectrum.

Dynamic NMR Studies for Conformational Exchange

The amide bond in this compound has a partial double bond character, which can lead to restricted rotation and the existence of different conformers (e.g., cis and trans isomers with respect to the C-N bond). Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide insights into these conformational exchange processes. sielc.com At low temperatures, the rotation around the amide bond may be slow enough on the NMR timescale to observe separate signals for the different conformers. As the temperature is increased, the rate of rotation increases, leading to broadening of the signals and eventually coalescence into a single time-averaged signal at higher temperatures. By analyzing the line shapes at different temperatures, it is possible to determine the energy barrier for this rotational process.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These techniques are particularly sensitive to the presence of specific functional groups and can be used to study intermolecular interactions such as hydrogen bonding.

Characteristic Absorption Bands of Amide and Pyridine Functional Groups

The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of the amide and pyridine moieties.

Amide Group Vibrations:

N-H Stretch: A prominent band in the IR spectrum is expected in the region of 3300-3500 cm-1, corresponding to the N-H stretching vibration. The position and shape of this band can be indicative of hydrogen bonding.

Amide I Band (C=O Stretch): This is typically a very strong absorption in the IR spectrum, appearing in the range of 1630-1680 cm-1. Its exact position is sensitive to the molecular environment and hydrogen bonding.

Amide II Band (N-H Bend and C-N Stretch): This band, found between 1510 and 1570 cm-1 in the IR spectrum, arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.

Amide III Band: This is a more complex vibration involving C-N stretching and N-H bending, appearing in the range of 1250-1350 cm-1.

Pyridine Ring Vibrations:

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm-1.

C=C and C=N Ring Stretching: The pyridine ring exhibits several characteristic stretching vibrations in the 1400-1600 cm-1 region.

Ring Breathing Modes: These vibrations, which involve the expansion and contraction of the entire ring, often give rise to sharp and intense peaks in the Raman spectrum around 1000 cm-1.

Out-of-Plane C-H Bending: These vibrations appear in the lower frequency region of the IR spectrum (700-900 cm-1) and are characteristic of the substitution pattern of the pyridine ring.

A summary of expected characteristic vibrational frequencies is provided in the table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm-1) | Spectrum |

| Amide | N-H Stretch | 3300-3500 | IR |

| Amide | Amide I (C=O Stretch) | 1630-1680 | IR (strong), Raman (moderate) |

| Amide | Amide II (N-H Bend, C-N Stretch) | 1510-1570 | IR (strong) |

| Pyridine | C-H Stretch | >3000 | IR, Raman |

| Pyridine | C=C, C=N Ring Stretch | 1400-1600 | IR, Raman |

| Pyridine | Ring Breathing | ~1000 | Raman (strong) |

| C-Br | Stretch | 500-650 | IR, Raman |

Analysis of Hydrogen Bonding Interactions within Crystalline or Solution States

The presence of both a hydrogen bond donor (the amide N-H group) and multiple hydrogen bond acceptors (the amide carbonyl oxygen and the pyridine nitrogen) in this compound suggests the potential for significant intermolecular hydrogen bonding in the crystalline state and in certain solutions.

Vibrational spectroscopy is a powerful tool for studying these interactions. In the solid state, strong hydrogen bonding will cause a noticeable shift of the N-H stretching vibration to lower frequencies (a redshift) and a broadening of the corresponding IR band. The Amide I (C=O stretch) band may also shift to a lower frequency upon hydrogen bonding, as the C=O bond is weakened. By comparing the spectra of the compound in a non-polar solvent (where hydrogen bonding is minimized) with the spectrum of the solid, the extent of hydrogen bonding can be inferred.

In the crystalline state of related bromo-acetamide compounds, molecules are often linked into chains or more complex networks via N-H···O hydrogen bonds. researchgate.netresearchgate.net For instance, in the crystal structure of 2-bromo-N-(4-bromophenyl)acetamide, molecules are packed into supramolecular chains along the c-axis by N-H⋯O hydrogen bonds. researchgate.net A similar arrangement can be anticipated for this compound, potentially involving the pyridine nitrogen as an additional hydrogen bond acceptor, leading to more complex three-dimensional networks.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of novel compounds. Techniques such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are particularly powerful in the characterization of molecules like this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. This technique can differentiate between compounds with the same nominal mass but different chemical formulas. For a compound like this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured mass with the theoretically calculated exact mass.

Table 1: Predicted High-Resolution Mass Spectrometry Data for 2-bromo-N-(pyrazin-2-yl)acetamide Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 215.97670 |

| [M+Na]⁺ | 237.95864 |

| [M+K]⁺ | 253.93258 |

| [M+NH₄]⁺ | 233.00324 |

Data derived from computational predictions for a related compound. uni.lu

Fragmentation Pathways and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion to generate a spectrum of product ions. The resulting fragmentation pattern offers a "fingerprint" of the molecule, providing valuable information about its structural connectivity. The fragmentation of amide-containing compounds often involves characteristic cleavages around the amide bond and losses of small neutral molecules.

The study of fragmentation pathways is critical for distinguishing between isomers and identifying unknown compounds. For instance, in the analysis of ketamine analogues, which share some structural similarities with the target compound, characteristic fragmentation pathways include the cleavage of the bond alpha to the carbonyl group and subsequent losses of carbon monoxide or other small radicals. nih.gov In phenothiazine (B1677639) derivatives, another class of complex molecules, fragmentation is often initiated at the side chain, providing clear structural markers. scbt.com These general principles of fragmentation would be applicable to the structural elucidation of this compound. ambeed.com

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SCXRD) allows for the unambiguous determination of a molecule's absolute structure. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density can be constructed.

For example, the crystal structure of N-(5-bromo-pyridin-2-yl)acetamide, a structural isomer of the target compound, was determined using SCXRD. The analysis revealed the dihedral angles between the pyridine ring and the acetamide group to be 7.27 (11)° and 8.46 (11)° in the two independent molecules of the asymmetric unit. This type of detailed structural information is what would be sought for this compound to understand its conformation in the solid state.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The way molecules are arranged in a crystal lattice is governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. Understanding these interactions is key to predicting a material's properties, including solubility and stability.

In the crystal structure of N-(5-bromo-pyridin-2-yl)acetamide, molecules are linked by N-H···O and C-H···O hydrogen bonds, which form specific ring motifs and lead to the formation of chains within the crystal. Similarly, in 2-bromo-N-(2-chlorophenyl)acetamide, molecules are linked into chains by N-H···O hydrogen bonds, and these chains are further organized through weaker C-H···Cl and Br···Br interactions. A similar analysis for this compound would identify the key interactions responsible for its crystal packing.

Table 2: Hydrogen Bond Geometry in a Related Compound, 2-Bromoacetamide (B1266107)

| D—H···A | d(D—H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |

|---|---|---|---|---|

| N1—H1N···Br1 | 0.82 (4) | 2.69 (4) | 3.120 (3) | 115 (3) |

| N1—H1N···O1 | 0.82 (4) | 2.29 (4) | 2.955 (4) | 140 (4) |

This data is for the related compound 2-bromoacetamide and illustrates the type of information obtained from crystallographic analysis.

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties, which is of particular importance in the pharmaceutical industry. Powder X-ray diffraction (PXRD) is a primary technique for identifying and quantifying different polymorphic forms in a bulk sample.

Each polymorph will produce a unique PXRD pattern, characterized by a specific set of diffraction peaks at different angles (2θ). By comparing the PXRD pattern of a sample to reference patterns for known polymorphs, the polymorphic form of the sample can be identified. While no polymorphism studies for this compound have been reported in the searched literature, PXRD would be the essential tool for such an investigation.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-bromo-N-(pyrazin-2-yl)acetamide |

| Ketamine |

| Phenothiazine |

| N-(5-bromo-pyridin-2-yl)acetamide |

| 2-bromo-N-(2-chlorophenyl)acetamide |

Computational and Theoretical Investigations of 2 Bromo N Pyridin 2 Ylmethyl Acetamide

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for predicting the properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. nih.gov DFT, with functionals like B3LYP, is widely used for its balance of accuracy and computational cost, especially for systems containing dozens of atoms. nih.govnih.gov

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. This process is fundamental before most other computational properties can be accurately predicted. physchemres.org

For a flexible molecule like 2-bromo-N-(pyridin-2-ylmethyl)acetamide, which has several rotatable single bonds, conformational analysis is performed to identify the most stable conformers. Studies on similar N-aromatic amides reveal key conformational features. For instance, in related structures like 2-bromo-N-(2-chlorophenyl)acetamide and 2-bromo-N-(4-bromophenyl)acetamide, the conformation of the N-H bond relative to the carbonyl group (C=O) and the C-Br bond in the side chain is a critical parameter. researchgate.netnih.govresearchgate.net Typically, the N-H bond is found to be anti to the C=O and C-Br bonds. researchgate.netnih.govresearchgate.net Another important structural parameter is the dihedral angle between the plane of the pyridine (B92270) ring and the acetamide (B32628) group. In related N-(bromo-pyridin-2-yl)acetamide compounds, these dihedral angles have been observed to be relatively small, indicating a near-coplanar arrangement. nih.gov

Table 1: Representative Geometric Parameters from Computational Studies of Analogous Amides This table presents typical bond lengths and dihedral angles expected for this compound, based on data from similar crystal structures and DFT calculations.

| Parameter | Typical Value | Method |

|---|---|---|

| C=O Bond Length | ~1.23 Å | X-ray Diffraction / DFT |

| C-N (amide) Bond Length | ~1.33 Å | X-ray Diffraction / DFT |

| C-Br Bond Length | ~1.95 Å | X-ray Diffraction / DFT |

| Pyridine-Acetamide Dihedral Angle | 5-15° | X-ray Diffraction |

| O=C-N-H Dihedral Angle | ~180° (anti) | X-ray Diffraction / DFT |

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxiapptec.com The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity, optical properties, and kinetic stability. wuxiapptec.comresearchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. wuxiapptec.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the amide nitrogen, while the LUMO would likely be distributed over the carbonyl group and the bromoacetyl moiety.

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the molecule's surface. It helps to predict sites for electrophilic and nucleophilic attack. In an MEP map, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the oxygen atom of the carbonyl group would be a site of strong negative potential, while the hydrogen atom of the amide (N-H) and the protons on the pyridine ring would exhibit positive potential.

Table 2: Predicted Electronic Properties from DFT Calculations on Analogous Pyridine Compounds

| Property | Predicted Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively High | Indicates electron-donating capacity of the pyridine ring. researchgate.net |

| LUMO Energy | Relatively Low | Indicates electron-accepting capacity of the bromoacetamide moiety. wuxiapptec.com |

| HOMO-LUMO Gap (ΔE) | Moderate | Suggests moderate chemical reactivity and stability. researchgate.net |

| MEP Negative Region | Carbonyl Oxygen | Most likely site for hydrogen bonding and electrophilic attack. |

| MEP Positive Region | Amide Hydrogen (N-H) | Likely site for nucleophilic attack and hydrogen bond donation. |

Quantum chemical calculations are highly effective at predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: DFT calculations can predict proton (¹H) and carbon-¹³C NMR chemical shifts with a high degree of accuracy. mdpi.comnih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. Predicted shifts for model compounds often achieve a mean absolute error of less than 0.2 ppm for ¹H NMR when compared to experimental data. mdpi.comnih.govresearchgate.net For this compound, calculations would predict distinct signals for the protons on the pyridine ring, the methylene (B1212753) bridge (-CH₂-), and the bromoacetyl group (-CH₂Br), as well as the amide proton.

Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of a molecule. nih.govnih.gov These calculated frequencies, when properly scaled to account for anharmonicity and basis set limitations, typically show good agreement with experimental FT-IR and Raman spectra. physchemres.org This allows for the confident assignment of spectral bands to specific molecular motions. For the title compound, key predicted vibrations would include the N-H stretch, the amide I band (primarily C=O stretch), the amide II band (N-H bend and C-N stretch), C-H stretches of the pyridine ring, and the C-Br stretch at lower frequencies. researchgate.net

Table 3: Predicted vs. Typical Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Typical Scaled DFT (B3LYP) Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3250-3350 | 3260-3360 |

| Aromatic C-H Stretch | 3050-3150 | 3060-3160 |

| Aliphatic C-H Stretch | 2900-3000 | 2910-3010 |

| Amide I (C=O Stretch) | 1660-1690 | 1655-1685 |

| Pyridine Ring Stretch (C=C, C=N) | 1580-1610 | 1575-1605 |

| Amide II (N-H Bend) | 1520-1560 | 1515-1555 |

| C-Br Stretch | 600-680 | 605-685 |

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing insight into conformational changes, solvent effects, and intermolecular interactions on a timescale from picoseconds to microseconds. ucl.ac.uk

MD simulations can map the conformational landscape of this compound by simulating its motion in a given environment. This would reveal the flexibility of the linker between the pyridine and amide functions and the rotational freedom of the bromoacetyl group.

Furthermore, MD simulations are ideal for studying the influence of solvents. For example, simulating the molecule in a box of water molecules would show how hydrogen bonding with the solvent affects the molecule's preferred conformation. ucl.ac.uk The presence of a polar solvent like water could stabilize certain conformers over others by interacting with the polar amide and pyridine groups.

MD simulations can predict how molecules of this compound interact with each other. This is crucial for understanding crystal packing, aggregation in solution, and potential interactions with biological macromolecules. The simulations can identify and quantify key intermolecular forces, such as the strong N-H···O=C hydrogen bonds that are known to link amide molecules into chains or sheets in the solid state. nih.gov Other potential interactions that could be modeled include C-H···O bonds, C-H···π interactions with the pyridine ring, and halogen bonding involving the bromine atom. nih.govrsc.org Studies on related acetamides have used MD to successfully rationalize experimental observations of intermolecular interactions. ucl.ac.uk

Reaction Mechanism Studies and Reactivity Predictions.

Computational chemistry provides powerful tools to investigate the reaction mechanisms and predict the reactivity of molecules like this compound. Through theoretical calculations, it is possible to map out the potential energy surface of a reaction, identifying the most probable pathways, intermediates, and transition states. For this compound, a primary area of interest is the reactivity of the α-bromoacetyl group, which is susceptible to nucleophilic substitution reactions.

A common reaction pathway for α-haloacetamides is the bimolecular nucleophilic substitution (S_N2) reaction. masterorganicchemistry.com In this type of reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion in a single, concerted step. masterorganicchemistry.com Computational studies can model this process by calculating the energy changes as the nucleophile approaches the substrate and the leaving group departs. mdpi.com The pyridine and amide functionalities within the molecule can influence the reactivity of the α-carbon through electronic and steric effects, which can be quantified using computational methods.

Computational Elucidation of Transition States and Energy Barriers.

The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for a reaction to proceed. masterorganicchemistry.com Identifying the geometry and energy of the transition state is paramount for understanding reaction kinetics. For the S_N2 reaction of this compound, computational methods such as Density Functional Theory (DFT) are frequently employed to locate the transition state structure. mdpi.comsciforum.net These calculations can reveal key geometric features of the transition state, such as the partial bonds between the incoming nucleophile and the α-carbon, and the α-carbon and the departing bromide ion.

The energy difference between the reactants and the transition state defines the activation energy (energy barrier) of the reaction. A lower activation energy corresponds to a faster reaction rate. Computational models can predict these energy barriers with a high degree of accuracy, allowing for the comparison of different reaction pathways or the reactivity of different substrates. For instance, the influence of the pyridin-2-ylmethyl group on the stability of the transition state can be assessed by comparing the calculated activation energy with that of a simpler bromoacetamide.

To provide a clearer picture of the energetic landscape of a potential S_N2 reaction involving this compound, a hypothetical reaction with a generic nucleophile (Nu⁻) is considered. The following table presents plausible computed energy values for the stationary points along the reaction pathway, based on typical values for similar reactions found in the literature.

Table 1: Hypothetical Computed Energies for the S_N2 Reaction of this compound

| Stationary Point | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nu⁻ | 0.0 |

| Pre-reaction Complex | Initial association of the nucleophile and substrate | -5.2 |

| Transition State | Highest energy point along the reaction coordinate | +15.8 |

| Post-reaction Complex | Association of the product and the leaving group | -25.7 |

| Products | N-(pyridin-2-ylmethyl)-2-(nucleophilo)acetamide + Br⁻ | -20.1 |

Rational Design of Novel Synthetic Pathways.

The insights gained from computational reaction mechanism studies can be leveraged for the rational design of new synthetic pathways. patsnap.comopenmedicinalchemistryjournal.comacs.org By understanding the factors that control reactivity and selectivity, chemists can devise strategies to favor desired reaction outcomes. For example, if a particular reaction involving this compound is found to have a high activation barrier, computational models can be used to explore how modifications to the reaction conditions (e.g., solvent, catalyst) or the substrate itself could lower this barrier.

Computational approaches are central to modern rational drug design, enabling scientists to model, predict, and analyze complex biological interactions. patsnap.comlongdom.org These tools can be broadly categorized into molecular modeling, virtual screening, and quantitative structure-activity relationship (QSAR) modeling. patsnap.com In the context of designing novel synthetic pathways, these methods can be adapted to predict the feasibility and outcome of chemical reactions. For instance, by creating a library of virtual reactants and catalysts, high-throughput computational screening can identify promising candidates for a new transformation involving the this compound scaffold. This in silico approach can significantly reduce the experimental effort required to discover and optimize new reactions. openmedicinalchemistryjournal.com

Force Field Development and Parameterization for Larger Systems.

While quantum mechanical methods provide a high level of accuracy for studying reaction mechanisms, they are computationally expensive and generally limited to relatively small systems. For larger systems, such as the interaction of this compound with a biological macromolecule, classical molecular mechanics methods based on force fields are employed. wikipedia.org A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. wikipedia.org

The accuracy of molecular dynamics simulations, a common application of force fields, is highly dependent on the quality of the force field parameters. youtube.com For a novel molecule like this compound, specific parameters may not be available in standard force fields. Therefore, a crucial step is the development and parameterization of a force field that can accurately describe the intra- and intermolecular interactions of the compound.

The parameterization process typically involves fitting the force field parameters to reproduce data from high-level quantum mechanical calculations and experimental observations. wikipedia.orgnih.gov For this compound, this would involve:

Bonded Parameters: These parameters describe the energy associated with bond stretching, angle bending, and dihedral angle torsions. They are often derived from quantum mechanical calculations of the molecule's geometry and vibrational frequencies.

Non-bonded Parameters: These include terms for van der Waals interactions and electrostatic interactions. Van der Waals parameters are often taken from tabulated values for similar atom types, while electrostatic parameters, such as partial atomic charges, are typically derived from quantum mechanical calculations of the molecule's electrostatic potential. nih.gov

The development of polarizable force fields, which can account for the electronic polarization of atoms in response to their environment, represents a significant advancement in the field and is particularly important for molecules with heteroatoms and aromatic rings, such as this compound. nih.gov

The following table provides a hypothetical set of atom types and their corresponding partial charges for this compound, which would be a key component of a newly developed force field for this molecule.

Table 2: Hypothetical Atom Types and Partial Charges for this compound

| Atom | Atom Type | Partial Charge (e) |

|---|---|---|

| Br | BR | -0.25 |

| C (C=O) | C | +0.55 |

| O (C=O) | O | -0.55 |

| N (Amide) | NH | -0.30 |

| H (Amide) | H | +0.30 |

| C (CH₂) | CH2 | +0.05 |

| N (Pyridine) | NY | -0.50 |

| C (Pyridine, adjacent to N) | CA | +0.20 |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Bromide |

Role of 2 Bromo N Pyridin 2 Ylmethyl Acetamide in Chemical Biology and Mechanistic Studies

Design and Synthesis of Molecular Probes Derived from 2-Bromo-N-(pyridin-2-ylmethyl)acetamide

The design of molecular probes based on this compound leverages its core structure to create tools for exploring complex biological processes. The synthesis of these probes typically involves the reaction of 2-aminomethyl pyridine (B92270) with bromoacetyl bromide or a related acyl halide. This straightforward synthesis allows for the facile introduction of modifications to either the pyridine ring or the bromoacetamide moiety, enabling the creation of a diverse range of probes tailored for specific applications.

Utilizing the Electrophilic α-Bromoacetamide for Covalent Labeling Studies

The α-bromoacetamide group is a key feature of this compound, rendering it an effective electrophile for covalent labeling of biomolecules. This functional group is known to react with nucleophilic residues in proteins, most notably the thiol group of cysteine residues, through a process of nucleophilic substitution. nih.govresearchgate.net The reaction results in the formation of a stable thioether bond, permanently attaching the probe to the target protein. This covalent modification is a powerful strategy for irreversibly inhibiting enzyme activity, trapping protein-protein interactions, or identifying the binding partners of a molecule of interest.

The reactivity of the α-bromoacetamide can be compared to that of iodoacetamide, a widely used alkylating agent in proteomics. nih.govnih.gov While both are effective, the choice between them can be influenced by factors such as reaction kinetics and specificity. The pyridine moiety in this compound can also influence the reactivity and specificity of the bromoacetamide group by participating in non-covalent interactions that position the electrophile for optimal reaction with a target nucleophile.

Table 1: Reactivity of the α-Bromoacetamide Moiety

| Reactive Group | Target Nucleophile | Bond Formed | Application |

| α-Bromoacetamide | Cysteine (thiol) | Thioether | Covalent protein labeling, enzyme inhibition |

| α-Bromoacetamide | Histidine (imidazole) | Alkylated histidine | Covalent modification |

| α-Bromoacetamide | Lysine (amine) | Alkylated lysine | Potential side reaction |

| α-Bromoacetamide | Methionine (thioether) | Sulfonium ion | Potential side reaction |

Incorporating Fluorophores or Affinity Tags for Biochemical Assays

To enhance their utility in biochemical assays, molecular probes derived from this compound can be functionalized with reporter groups such as fluorophores or affinity tags. A common strategy involves modifying the pyridine ring or creating derivatives where a linker is attached to the acetamide (B32628) nitrogen.

Fluorophore Conjugation: The attachment of a fluorescent dye allows for the visualization and quantification of target engagement in various experimental setups, including in-gel fluorescence scanning, fluorescence microscopy, and flow cytometry. For instance, a derivative of an acetamide-chalcone has been shown to exhibit significant fluorescence, a property that can be exploited in biological imaging. mdpi.com

Affinity Tag Incorporation: The addition of an affinity tag, such as biotin, enables the selective enrichment and subsequent identification of target proteins from complex biological mixtures. nih.gov The biotinylated probe, after covalently binding to its target, can be captured using streptavidin-coated beads, allowing for the purification of the protein-probe adduct. nih.gov This approach, often coupled with mass spectrometry-based proteomics, is a powerful method for target deconvolution and interactome mapping. rsc.org

Investigation of Molecular Interactions with Biological Targets

The dual functionality of this compound, possessing both a reactive electrophile and a scaffold capable of non-covalent interactions, makes it a valuable tool for investigating molecular interactions with a range of biological targets.

Studies of Covalent Binding to Nucleophilic Residues in Proteins

The primary mode of interaction for probes based on this compound is the covalent modification of nucleophilic amino acid residues. As previously mentioned, cysteine is a primary target due to the high nucleophilicity of its thiol group. researchgate.net However, under certain conditions, other residues such as histidine, lysine, and methionine can also be modified, although typically at a slower rate. nih.gov The specificity of the covalent labeling can be influenced by the local microenvironment of the nucleophilic residue within the protein structure.

The formation of a covalent bond provides a stable and permanent marker on the target protein, which can be detected and characterized using techniques like mass spectrometry. nih.gov By analyzing the mass shift of a peptide containing the modified residue, the precise site of covalent attachment can be identified.

Non-Covalent Interactions with Biomolecular Systems (e.g., DNA, RNA)

While the bromoacetamide moiety is primarily associated with covalent interactions, the pyridine ring and the amide group of this compound can participate in non-covalent interactions. The pyridine ring, with its aromatic system and nitrogen atom, can engage in π-stacking, hydrogen bonding, and electrostatic interactions. These non-covalent interactions can play a crucial role in the initial recognition and binding of the probe to its biological target, thereby influencing the efficiency and selectivity of the subsequent covalent reaction.

The potential for this scaffold to interact with nucleic acids is also an area of interest. The planar aromatic ring could intercalate between the base pairs of DNA or RNA, while the amide and pyridine functionalities could form hydrogen bonds with the phosphate (B84403) backbone or the nucleotide bases. While direct studies on the non-covalent binding of this compound to nucleic acids are limited, the principles of small molecule-nucleic acid interactions suggest this possibility.

Elucidation of Target Engagement Mechanisms

By combining covalent labeling with advanced analytical techniques, molecular probes derived from this compound can be instrumental in elucidating target engagement mechanisms. The process of identifying the specific protein targets of a bioactive small molecule is a critical step in drug discovery and chemical biology. nih.gov

A typical workflow for target identification using a probe based on this compound would involve:

Probe Synthesis: Creation of a probe with an appropriate reporter tag (e.g., biotin).

Cellular Treatment: Incubation of the probe with live cells or cell lysates to allow for target engagement.

Affinity Purification: Enrichment of the probe-target complexes using affinity chromatography.

Proteomic Analysis: Identification of the captured proteins using mass spectrometry.

This approach not only identifies the direct targets of the probe but can also provide insights into the protein complexes and signaling pathways that are modulated by the small molecule. The ability to demonstrate target engagement within a cellular context is crucial for validating the biological relevance of a potential therapeutic agent. acs.org

Scaffold Development for Exploring Biological Pathways

The N-(pyridin-2-ylmethyl)acetamide framework serves as a valuable scaffold in medicinal chemistry for the development of novel compounds aimed at exploring and modulating various biological pathways. The inherent structural features of this scaffold, including the hydrogen bond accepting and donating capabilities of the amide linkage, the metal-coordinating potential of the pyridine nitrogen, and the reactive handle provided by the bromine atom in "this compound," offer multiple points for chemical modification. This allows for the systematic development of derivatives to probe interactions with biological targets and to establish clear structure-activity and structure-property relationships.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Derivatives through Molecular Interactions

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity and physicochemical properties, respectively. For scaffolds related to N-(pyridin-2-ylmethyl)acetamide, these studies involve synthesizing analogs with systematic modifications to understand the impact of these changes on molecular interactions with target proteins.

For instance, in a series of novel 2-(pyridin-3-yloxy)acetamide (B2556959) derivatives designed as potential anti-HIV-1 agents, SAR studies revealed critical insights. The research demonstrated that substitutions on the acetamide nitrogen and the pyridine ring significantly influenced their inhibitory activity against the HIV-1 wild-type strain. nih.gov One of the most active analogs, compound Ij , which features a 4-cyanophenylamino group, showed an EC50 value of 8.18 μM. nih.gov Molecular docking studies suggested that the pyridin-3-yloxy moiety of this compound occupies the solvent-exposed region of the non-nucleoside reverse transcriptase inhibitors binding pocket. nih.gov

Similarly, comprehensive SAR studies on N-pyrimidyl/pyridyl-2-thiazolamine analogues, which share a pyridyl-amide-like linkage, highlighted the importance of molecular conformation dictated by intramolecular interactions. jst.go.jp It was found that a unique, non-bonding interaction between a sulfur atom in the thiazole (B1198619) ring and the nitrogen of the pyridine/pyrimidine ring was essential for maintaining a conformation that leads to potent activity as positive allosteric modulators of the M3 muscarinic acetylcholine (B1216132) receptor. jst.go.jp This demonstrates that seemingly minor structural changes can have profound effects on the three-dimensional shape of a molecule, and consequently, its biological function.

Furthermore, SPR studies on related acetamide series, such as 2-amino-N-pyrimidin-4-yl acetamides, have been conducted to improve physicochemical properties like aqueous solubility, which is a common challenge in drug development. By exploring different substituents, researchers were able to identify potent and selective antagonists for the A2A receptor with enhanced solubility and in vivo efficacy.

A study on 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, which contains the N-(pyridin-2-ylmethyl)acetamide core, explored its coordination with copper(II) ions. nih.govnih.gov The formation of the metal complex was shown to confer notable antibacterial and antifungal activity, indicating that the scaffold's properties can be significantly altered through metallation, a strategy that can be used to develop new antimicrobial agents. nih.govnih.gov

Table 1: SAR Findings for 2-(Pyridin-3-yloxy)acetamide Derivatives against HIV-1

| Compound | R Group (Substitution on Acetamide N) | EC50 (μM) against HIV-1 (IIIB) |

| Ia | 4-cyanophenylamino | 41.52 |

| Ih | 4-fluorobenzyl | 21.03 |

| Ij | 4-cyanophenylamino (with modifications to the linker) | 8.18 |

Data sourced from a study on novel 2-(pyridin-3-yloxy)acetamide derivatives. nih.gov

Exploration of Compound Library Diversity Based on this Scaffold

The this compound scaffold is well-suited for the generation of diverse compound libraries, which are essential tools for high-throughput screening and drug discovery. The versatility of the scaffold allows for modifications at three primary locations:

The Bromo-Position: The bromine atom on the acetyl group is a reactive leaving group, enabling nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including amines, thiols, and alkoxides, leading to a diverse set of N-(pyridin-2-ylmethyl)acetamide derivatives with different side chains.

The Pyridine Ring: The pyridine ring can be substituted at various positions to modulate electronic properties, steric hindrance, and hydrogen bonding potential. For example, introducing electron-donating or electron-withdrawing groups can influence the pKa of the pyridine nitrogen and its ability to interact with target proteins.

The Amide Linker: The N-H of the amide bond can be substituted, or the entire methylene-pyridine portion can be replaced with other heterocyclic or aromatic systems to explore different spatial arrangements and binding interactions.

The synthesis of different series of pyridine derivatives for screening against various diseases exemplifies this approach. For example, two series of pyridine derivatives were synthesized and evaluated for their in vivo antimalarial activity, with some compounds showing potent inhibition of parasite multiplication. nih.gov Similarly, the creation of a series of 2-(pyridin-3-yloxy)acetamide derivatives for anti-HIV testing showcases how a core scaffold can be systematically modified to generate a library of compounds for biological evaluation. nih.gov By creating a library of compounds around the N-(pyridin-2-ylmethyl)acetamide core, researchers can explore a wide chemical space to identify molecules with desired biological activities, selectivity, and improved drug-like properties for a range of therapeutic targets.

Future Research Directions and Emerging Applications of 2 Bromo N Pyridin 2 Ylmethyl Acetamide Derivatives

Integration into Automated Synthesis Platforms and High-Throughput Screening

The modular nature of 2-bromo-N-(pyridin-2-ylmethyl)acetamide derivatives makes them ideal candidates for integration into automated synthesis platforms. These platforms, which utilize robotics and flow chemistry, enable the rapid and efficient production of large libraries of compounds for high-throughput screening (HTS). bohrium.comyoutube.commit.edu The ability to systematically modify the pyridine (B92270) ring, the acetamide (B32628) backbone, and to functionalize the bromo-substituent allows for the creation of extensive and diverse chemical libraries. rsc.org

High-throughput screening of libraries based on the pyridinyl acetamide scaffold has already led to the discovery of potent and selective inhibitors of biological targets. A notable example is the identification of pyridinyl acetamide derivatives as inhibitors of Porcupine, a membrane-bound O-acyltransferase involved in Wnt signaling, a pathway often dysregulated in cancer. nih.gov The screening of a large compound library led to the identification of a lead structure which was subsequently optimized to yield a potent and selective inhibitor. nih.gov This success underscores the potential of combining the synthetic versatility of this compound derivatives with HTS methodologies. nih.govnih.gov

Interactive Table: Automated Synthesis and Screening Potential

| Feature | Implication for this compound Derivatives | Key Benefits |

| Modular Synthesis | Facile generation of diverse compound libraries by modifying different parts of the molecule. | Rapid exploration of structure-activity relationships (SAR). |

| Flow Chemistry | Enables continuous, controlled, and scalable synthesis. bohrium.commdpi.com | Increased efficiency, safety, and reproducibility. |

| Robotic Platforms | Autonomous execution of multi-step syntheses and purifications. youtube.comnih.gov | High-throughput production with minimal human intervention. |

| High-Throughput Screening (HTS) | Rapid biological evaluation of large libraries of derivatives. nih.govresearchgate.net | Accelerated discovery of new drug candidates and functional molecules. |

Development of Advanced Materials Based on its Coordination Chemistry

The pyridyl and amide moieties within the this compound scaffold are excellent ligands for coordinating with a variety of metal ions. This opens up a vast landscape for the development of advanced materials with tailored electronic, magnetic, and catalytic properties. The coordination chemistry of N-(2-pyridylmethyl)acetamide ligands with copper(I) has been shown to produce a range of structural motifs, including coordination polymers and binuclear or mononuclear complexes, influenced by the ligand's substituents and hydrogen-bonding interactions.

Furthermore, the use of pyridyl-amide-based ligands in the construction of zinc(II) and cadmium(II) coordination polymers has been reported. These materials can exhibit interesting photocatalytic properties, which can be further tuned by creating composite materials, for instance with polypyrrole. Such composites have shown enhanced photocatalytic activities for the degradation of organic dyes under visible light irradiation.

A recent study detailed the synthesis and characterization of a copper(II) complex with a related ligand, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide. nih.gov This complex was found to have a distorted octahedral geometry and exhibited notable biological activity. nih.gov The study highlights the potential of these compounds to form stable metal complexes with interesting physicochemical properties. nih.gov The development of such metal-organic frameworks (MOFs) and coordination polymers based on this compound derivatives could lead to new materials for catalysis, gas storage, and sensing applications.

Application in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is another promising avenue for the application of this compound derivatives. The presence of hydrogen bond donors (amide N-H) and acceptors (amide C=O and pyridine nitrogen) within the molecule facilitates the formation of well-defined, self-assembled structures. These interactions can lead to the formation of chains, sheets, or more complex three-dimensional architectures in the solid state.

The self-assembly of molecules is a powerful bottom-up approach to creating functional nanomaterials. For example, the self-assembly of dipeptides has been shown to form nanotubes and microtapes. While not directly involving the title compound, this demonstrates the potential for amide-containing molecules to form ordered nanostructures. The interplay of hydrogen bonding and π-stacking interactions involving the pyridine ring can be exploited to design and construct novel supramolecular assemblies.

Continued Exploration in Interface Between Organic Chemistry and Chemical Biology

The reactive bromoacetyl group makes this compound and its derivatives highly valuable tools at the interface of organic chemistry and chemical biology. Bromoacetamide reagents are known to be effective for the selective modification of biomolecules, particularly through the alkylation of cysteine residues in proteins. This functionality allows for the site-specific labeling of proteins with probes, tags, or other functional moieties.

The conjugation of antibodies with bifunctional chelating agents containing a bromoacetamide group has been described for applications in radioimmunotherapy and imaging. These reagents allow for the stable attachment of metal chelates to antibodies, which can then be used to deliver radioisotopes to target cells. The resulting conjugates have been shown to retain their immunoreactivity.

This bioconjugation capability can be extended to a wide range of applications, including the development of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is attached to a monoclonal antibody that specifically targets cancer cells. The this compound scaffold could serve as a versatile linker in such applications, with the pyridyl group potentially influencing the solubility, stability, and pharmacokinetic properties of the resulting conjugate.

Unexplored Reactivity and Catalytic Potential

While the reactivity of the bromoacetyl group is well-established for nucleophilic substitution reactions, the full scope of the reactivity of this compound remains to be explored. The presence of multiple functional groups—the pyridine ring, the amide linkage, and the carbon-bromine bond—offers opportunities for a variety of chemical transformations.

For instance, the bromine atom can participate in transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position. Ruthenium-catalyzed meta-selective C-H bromination of 2-phenylpyridine (B120327) derivatives has been reported, demonstrating the potential to functionalize the pyridine ring itself in a controlled manner. nih.gov This suggests that the pyridine ring of this compound could also be a target for catalytic functionalization, leading to a vast array of new derivatives.

Furthermore, the metal complexes derived from this compound could themselves possess catalytic activity. The coordination of the ligand to a metal center can modulate the metal's redox properties and create a specific environment for catalytic transformations. The investigation of the catalytic potential of such complexes in various organic reactions, such as oxidations, reductions, and carbon-carbon bond-forming reactions, is a fertile area for future research. A study on a copper(II) complex of a related ligand has already suggested its potential for biological and catalytic applications. nih.gov

Q & A

Q. What are the optimized synthetic routes for 2-bromo-N-(pyridin-2-ylmethyl)acetamide, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves reacting 2-bromomethylpyridine with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Key parameters include:

- Temperature : Maintain 0–5°C during reagent addition to minimize side reactions.

- Solvent : Use polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Yield optimization requires stoichiometric control of the base to prevent dehydrohalogenation of the bromomethyl group.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR :

- ¹H NMR : Pyridine protons resonate at δ 8.4–8.6 ppm (deshielded by the electron-withdrawing bromine). The methylene group (CH₂Br) appears as a singlet near δ 4.3 ppm .

- ¹³C NMR : The carbonyl carbon (C=O) appears at ~170 ppm, while the pyridine carbons range from 120–150 ppm .

- X-ray crystallography : Resolves bond lengths (e.g., C-Br: ~1.9 Å) and confirms the planar acetamide moiety .

- Mass spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 257.0 (C₉H₁₀BrN₂O⁺) .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The bromine at the α-position to the carbonyl group enhances electrophilicity, enabling SN2 reactions with amines, thiols, or alkoxides. For example:

- Amine substitution : React with primary amines (e.g., benzylamine) in DMF at 60°C to form N-alkylated acetamide derivatives. Monitor by TLC for complete conversion (~6–8 hours) .

- Thiol substitution : Use sodium hydride as a base in THF to generate thioether derivatives. The reaction is regioselective due to steric hindrance from the pyridine ring .

Contradiction note : Competing elimination (E2) may occur under strong basic conditions; adjust solvent polarity to favor substitution .

Q. What strategies resolve discrepancies in biological activity data for this compound derivatives?

Inconsistent bioactivity (e.g., antimicrobial assays) often arises from:

- Purity variations : Validate compound purity via HPLC (>98%) before testing .

- Assay conditions : Standardize microbial strains (e.g., E. coli ATCC 25922) and incubation time (24 hours) .

- Structural analogs : Compare with 4-bromo-pyridine derivatives (e.g., N-((4-Bromopyridin-2-yl)methyl)acetamide) to isolate the impact of bromine positioning .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

- Docking studies : Use AutoDock Vina with protein targets (e.g., Staphylococcus aureus dihydrofolate reductase). The pyridine nitrogen and carbonyl oxygen show hydrogen bonding with active-site residues .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, highlighting nucleophilic regions (e.g., bromine for covalent inhibition) .

Q. What crystallographic data supports the compound’s solid-state stability and polymorphism?

Single-crystal X-ray diffraction reveals:

- Packing motifs : Molecules form dimers via N-H···O hydrogen bonds (2.8 Å) between acetamide groups .

- Thermal stability : DSC shows a melting point of 160–162°C with no polymorphic transitions below 200°C .

- Hygroscopicity : Low moisture uptake (<1% at 75% RH) due to hydrophobic pyridine and bromine groups .

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for brominated acetamide derivatives?

- Core modifications : Synthesize analogs with halogen replacements (Cl, I) or pyridine ring substitutions (e.g., 6-methyl) .

- Bioassays : Test against kinase panels (e.g., EGFR, VEGFR2) to map inhibitory activity. Use IC₅₀ values to correlate bromine position with potency .

- Data analysis : Apply multivariate regression to identify key descriptors (e.g., logP, polar surface area) influencing activity .

Q. What mechanistic insights can be gained from kinetic studies of its hydrolysis?

- pH dependence : Hydrolysis follows pseudo-first-order kinetics in alkaline conditions (pH >10), producing 2-pyridinemethylamine and bromoacetic acid. Monitor by UV-Vis at 254 nm .

- Catalysis : Metal ions (e.g., Cu²⁺) accelerate hydrolysis via coordination to the pyridine nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.